An In-depth Technical Guide to 2,3-Dihydroxypropyl Methacrylate: Structure, Properties, and Applications in Drug Development
An In-depth Technical Guide to 2,3-Dihydroxypropyl Methacrylate: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-Dihydroxypropyl methacrylate (DHPMA), a versatile monomer with significant applications in the biomedical field, particularly in drug delivery systems. This document details its chemical structure, physicochemical properties, synthesis, and the experimental protocols for its use in creating and evaluating hydrogel-based drug delivery platforms.
Core Concepts: Chemical Structure and Properties
2,3-Dihydroxypropyl methacrylate, also known as glyceryl monomethacrylate, is a bifunctional monomer featuring a polymerizable methacrylate group and a hydrophilic diol (two hydroxyl groups) functionality.[1][2] This unique structure imparts both reactivity for polymerization and hydrophilicity, making it an ideal candidate for the synthesis of biocompatible polymers and hydrogels.[1][3]
The presence of the two hydroxyl groups enhances water solubility and provides sites for further chemical modification or cross-linking.[2] DHPMA is structurally related to glycerol, a natural and biocompatible molecule, which contributes to the low toxicity and good biocompatibility of DHPMA-based polymers.[2][3]
Chemical and Physical Properties
The key properties of 2,3-Dihydroxypropyl methacrylate are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₁₂O₄ | [4][5] |
| Molecular Weight | 160.17 g/mol | [5][6] |
| CAS Number | 5919-74-4 | [4][5] |
| Appearance | Colorless liquid | [4] |
| Synonyms | Glyceryl methacrylate, Glycerol monomethacrylate, GMMA | [5][7] |
| Boiling Point | 140 °C at 0.6 mmHg | [7][8] |
| Density | ~1.161 g/cm³ | [7] |
| Refractive Index | ~1.470 - 1.475 (at 20 °C) | [7][8] |
| Water Solubility | 100 - 120 g/L at 25 °C | [4][7] |
| pKa | 13.09 ± 0.20 (Predicted) | [4][7] |
Synthesis and Polymerization
DHPMA can be synthesized through various methods, with the most common being the acid-catalyzed hydrolysis of the epoxide ring in glycidyl methacrylate (GMA).[2] This method is often preferred due to its efficiency and the avoidance of complex separation procedures.[2] Another route involves a multi-step process with protection of glycerol's hydroxyl groups, reaction with methacryloyl chloride, and subsequent deprotection.[1][4]
The methacrylate group of DHPMA allows it to readily undergo free-radical polymerization to form homopolymers or be copolymerized with other monomers to create polymers with tailored properties.[2][3] The resulting polymers are often hydrogels, which are three-dimensional networks capable of absorbing and retaining large amounts of water.[2]
Applications in Drug Development and Biomedical Research
The hydrophilicity and biocompatibility of DHPMA-based polymers make them highly suitable for a range of biomedical applications.
-
Controlled Drug Release Systems: DHPMA hydrogels can encapsulate therapeutic agents and provide their sustained and controlled release.[1][8] The release kinetics can be tuned by altering the cross-linking density and the overall polymer composition.[9]
-
Tissue Engineering: These polymers can be fabricated into scaffolds that support cell growth and tissue regeneration.[2]
-
Biocompatible Coatings: DHPMA can be used to modify the surface of medical devices to improve their hydrophilicity and reduce protein adhesion and thrombus formation.[1]
-
Contact Lenses and Wound Dressings: The high water content and oxygen permeability of DHPMA hydrogels make them suitable for use in soft contact lenses and as moist wound dressings.[1][3]
Experimental Protocols
This section provides detailed methodologies for the synthesis of DHPMA, the preparation of DHPMA-based hydrogels, and the characterization of their swelling and drug release properties.
Synthesis of 2,3-Dihydroxypropyl Methacrylate via Acid-Catalyzed Hydrolysis of Glycidyl Methacrylate
This protocol describes the synthesis of DHPMA from GMA using an acid catalyst.
Materials:
-
Glycidyl methacrylate (GMA)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inhibitor for free-radical polymerization (e.g., hydroquinone monomethyl ether - MEHQ)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator, vacuum distillation setup.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve glycidyl methacrylate in deionized water.
-
Slowly add a catalytic amount of sulfuric acid or hydrochloric acid to the solution while stirring. The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 50-60 °C) to increase the reaction rate.[10]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy until the starting material (GMA) is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous solution multiple times with an organic solvent like ethyl acetate.
-
Combine the organic layers and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter.
-
Add a small amount of a polymerization inhibitor (e.g., MEHQ) to the filtrate.
-
Remove the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation (e.g., at 140 °C and 0.6 mmHg) to obtain pure 2,3-Dihydroxypropyl methacrylate.[4]
-
Characterize the final product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its chemical structure and purity.
Preparation of DHPMA-based Hydrogels
This protocol outlines the free-radical polymerization of DHPMA to form a hydrogel.
Materials:
-
2,3-Dihydroxypropyl methacrylate (DHPMA)
-
Cross-linking agent (e.g., ethylene glycol dimethacrylate - EGDMA)
-
Free-radical initiator (e.g., ammonium persulfate - APS, and N,N,N',N'-tetramethylethylenediamine - TEMED, or a photoinitiator like 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Deionized water or a suitable buffer solution (e.g., phosphate-buffered saline - PBS)
-
Molds for hydrogel casting (e.g., between two glass plates with a spacer)
Procedure:
-
Prepare a precursor solution by dissolving DHPMA and the cross-linking agent (EGDMA, typically 1-5 mol% relative to the monomer) in deionized water or PBS.
-
If a therapeutic drug is to be encapsulated, dissolve it in the precursor solution at this stage.
-
For chemical initiation, add the initiator system (e.g., APS and TEMED) to the precursor solution and mix thoroughly.
-
For photopolymerization, add a photoinitiator to the precursor solution.
-
Immediately pour the solution into the molds.
-
If using chemical initiation, allow the polymerization to proceed at room temperature or a specified temperature for a set period (e.g., several hours).
-
If using photopolymerization, expose the molds to UV light of a specific wavelength and intensity for a defined duration.
-
After polymerization is complete, carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in a large volume of deionized water or PBS for a period of time (e.g., 24-48 hours), changing the water periodically, to remove any unreacted monomers, initiator, and other impurities.
Characterization of Hydrogel Swelling Behavior
This protocol describes the determination of the equilibrium swelling ratio of the prepared hydrogels.
Materials:
-
Prepared DHPMA hydrogels
-
Deionized water or buffer solutions of different pH and ionic strengths
-
Analytical balance
-
Filter paper
-
Incubator or water bath
Procedure:
-
Cut the purified hydrogel into small, uniform discs or squares.
-
Record the initial weight of the dry hydrogel (W_d). The hydrogel can be dried in a vacuum oven until a constant weight is achieved.
-
Immerse the dried hydrogel samples in a known volume of the swelling medium (e.g., deionized water, PBS of a specific pH).
-
Place the samples in an incubator or water bath at a constant temperature (e.g., 37 °C).
-
At regular time intervals, remove a hydrogel sample from the swelling medium.
-
Gently blot the surface of the hydrogel with filter paper to remove excess surface water.
-
Weigh the swollen hydrogel (W_s).
-
Return the hydrogel to the swelling medium.
-
Repeat steps 5-8 until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.
-
Calculate the equilibrium swelling ratio (ESR) using the following formula: ESR = (W_s - W_d) / W_d
In Vitro Drug Release Study
This protocol details the procedure for evaluating the release of an encapsulated drug from the hydrogel.
Materials:
-
Drug-loaded DHPMA hydrogels
-
Release medium (e.g., PBS at pH 7.4)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Vials or containers for the release study
Procedure:
-
Place a known amount of the drug-loaded hydrogel into a vial containing a specific volume of the release medium.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 37 °C) and agitation speed.
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Immediately replenish the withdrawn volume with fresh release medium to maintain a constant volume (sink conditions).
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry at the drug's λ_max or HPLC).
-
Calculate the cumulative amount of drug released at each time point.
-
Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile.
Visualizations
The following diagrams illustrate the synthesis of DHPMA and a typical workflow for the development of DHPMA-based hydrogels for drug delivery.
Caption: Synthesis of 2,3-Dihydroxypropyl Methacrylate (DHPMA) from Glycidyl Methacrylate (GMA).
Caption: Workflow for DHPMA-based hydrogel drug delivery system development.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydroxypropyl methacrylate | 5919-74-4 | Benchchem [benchchem.com]
- 5. 5919-74-4|2,3-Dihydroxypropyl methacrylate|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Swelling Behaviors of 3D Printed Hydrogel and Hydrogel-Microcarrier Composite Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Post-polymerization modification reactions of poly(glycidyl methacrylate)s - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11093F [pubs.rsc.org]
